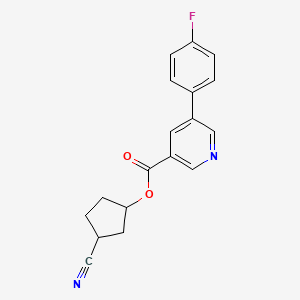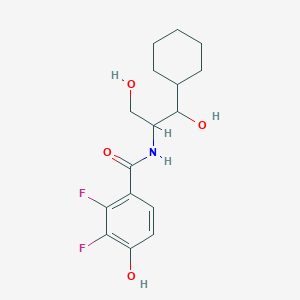
(3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate, also known as CPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPPC belongs to the class of pyridine carboxylate derivatives and has shown promising results in various studies.
作用机制
(3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. Additionally, (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
(3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate has also been shown to reduce the levels of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO). In addition, (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate has been shown to improve cognitive function and memory in various animal models of neurological disorders.
实验室实验的优点和局限性
(3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate is also highly soluble in organic solvents, which makes it suitable for various in vitro assays. However, one limitation of (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate is that it has low aqueous solubility, which can limit its use in in vivo studies.
未来方向
(3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate has shown promising results in various preclinical studies, and there is a need for further research to explore its potential therapeutic applications. Some of the future directions for (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate research include:
1. Investigating the potential of (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate as a therapeutic agent for various neurological disorders.
2. Exploring the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate.
3. Developing novel (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate derivatives with improved pharmacokinetic and pharmacodynamic properties.
4. Investigating the safety and toxicity profile of (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate in preclinical and clinical studies.
5. Conducting clinical trials to evaluate the efficacy of (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate in humans.
Conclusion:
(3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate is a chemical compound that has shown promising results in various preclinical studies as a potential therapeutic agent. It has anti-inflammatory, anti-tumor, and neuroprotective effects and modulates various signaling pathways in the body. (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate has several advantages for lab experiments, but it also has some limitations. Further research is needed to explore the potential therapeutic applications of (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate and develop novel derivatives with improved properties.
合成方法
The synthesis of (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate involves the reaction of 3-cyanocyclopentanone with 4-fluorobenzaldehyde, followed by a Knoevenagel condensation reaction with 3-pyridinecarboxaldehyde. The final product is obtained by acidification and recrystallization. The purity of (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate can be confirmed using various analytical techniques such as NMR, IR, and HPLC.
科学研究应用
(3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies as an anti-inflammatory, anti-tumor, and anti-oxidant agent. (3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate has also been investigated for its neuroprotective effects in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and cerebral ischemia.
属性
IUPAC Name |
(3-cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-16-4-2-13(3-5-16)14-8-15(11-21-10-14)18(22)23-17-6-1-12(7-17)9-20/h2-5,8,10-12,17H,1,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEDVBZHNGNPNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C#N)OC(=O)C2=CN=CC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyanocyclopentyl) 5-(4-fluorophenyl)pyridine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-tert-butylpyridin-3-yl)methyl]-1-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine](/img/structure/B7434951.png)

![Prop-2-enyl 3-[(9-cyclopropylpurin-6-yl)amino]piperidine-1-carboxylate](/img/structure/B7434961.png)

![N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B7434976.png)
![N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B7434978.png)
![N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7434984.png)
![Methyl 4-[[1-(2,2,2-trifluoroethyl)imidazole-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434988.png)
![N,N-dimethyl-3-[[[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methylamino]methyl]-6-(trifluoromethyl)pyridin-2-amine](/img/structure/B7435002.png)
![(3,5-Difluoro-4-hydroxyphenyl)-[4-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7435010.png)
![[(3aR,7aS)-3a,7a-bis(hydroxymethyl)-1,3,4,5,6,7-hexahydroisoindol-2-yl]-(2,3-difluoro-4-hydroxyphenyl)methanone](/img/structure/B7435019.png)
![methyl 2-methyl-2-[1-[[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamoyl]-3,6-dihydro-2H-pyridin-4-yl]propanoate](/img/structure/B7435029.png)
![N-[4-[[2-hydroxy-2-(4-methoxyphenyl)propyl]carbamoylamino]phenyl]propanamide](/img/structure/B7435033.png)
![3-fluoro-N-[3-hydroxy-2-(hydroxymethyl)propyl]-N-methyl-5-nitrobenzenesulfonamide](/img/structure/B7435035.png)